

# anti-angiogenic properties of Chiauranib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Chiauranib**  
Cat. No.: **B1574309**

[Get Quote](#)

An In-Depth Technical Guide to the Anti-Angiogenic Properties of **Chiauranib**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chiauranib** (also known as CS2164 or Ibcasertib) is a novel, orally active, multi-target small molecule inhibitor with significant anti-tumor activity.<sup>[1][2][3]</sup> Its mechanism of action involves the simultaneous inhibition of key pathways crucial for tumor development: angiogenesis, mitosis, and chronic inflammation.<sup>[2][4]</sup> This technical guide focuses on the core anti-angiogenic properties of **Chiauranib**, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing an overview of the experimental protocols used for its evaluation.

## Core Mechanism of Anti-Angiogenesis

**Chiauranib** exerts its anti-angiogenic effects by potently inhibiting multiple receptor tyrosine kinases (RTKs) that are fundamental to the process of vasculogenesis and angiogenesis.<sup>[5]</sup> The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFR $\alpha$ ), and c-Kit.<sup>[1][2]</sup> By binding to the ATP pocket of these kinases, **Chiauranib** blocks downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately preventing the formation of new blood vessels that supply tumors.<sup>[2][6][7]</sup>

Beyond direct inhibition of pro-angiogenic receptors, **Chiauranib** also targets Colony-Stimulating Factor 1 Receptor (CSF-1R), which plays a role in modulating the tumor immune

microenvironment by affecting macrophage differentiation.[2][3] This multi-pronged approach—directly inhibiting vessel growth while also influencing the tumor microenvironment—contributes to its robust anti-tumor efficacy.[5]



[Click to download full resolution via product page](#)

Caption: Overview of **Chiauranib**'s multi-pathway inhibitory mechanism.

## Quantitative Data Presentation

The potency of **Chiauranib** has been quantified through various preclinical assays. The following tables summarize the key inhibitory concentrations and cellular effects.

### Table 1: Kinase Inhibition Profile of Chiauranib

This table presents the half-maximal inhibitory concentrations ( $IC_{50}$ ) of **Chiauranib** against its primary kinase targets in cell-free enzymatic assays. The data highlights the high potency of the compound, with inhibition occurring in the single-digit nanomolar range for most key targets.[2]

| Kinase Target  | $IC_{50}$ (nM) | Pathway Association |
|----------------|----------------|---------------------|
| VEGFR1         | 1-9            | Angiogenesis        |
| VEGFR2         | 7              | Angiogenesis        |
| VEGFR3         | 1-9            | Angiogenesis        |
| PDGFR $\alpha$ | 1-9            | Angiogenesis        |
| PDGFR $\beta$  | 93             | Angiogenesis        |
| c-Kit          | 1-9            | Angiogenesis        |
| Aurora B       | 9              | Mitosis             |
| CSF-1R         | 7              | Inflammation        |

Data sourced from Zhou et al., Cancer Science, 2017.[2]

## Table 2: Cellular $IC_{50}$ Values of Chiauranib in Cancer Cell Lines

This table shows the  $IC_{50}$  values of **Chiauranib** in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects over time.

| Cell Line         | Cancer Type                        | 24h IC <sub>50</sub> (µM) | 48h IC <sub>50</sub> (µM) | 72h IC <sub>50</sub> (µM) |
|-------------------|------------------------------------|---------------------------|---------------------------|---------------------------|
| DOHH2             | Transformed Follicular Lymphoma    | 9.57 ± 1.27               | 1.75 ± 0.24               | 1.06 ± 0.19               |
| SU-DHL4           | Transformed Follicular Lymphoma    | 28.72 ± 2.62              | 12.85 ± 0.51              | 5.84 ± 0.44               |
| RL                | Transformed Follicular Lymphoma    | 68.19 ± 8.94              | 13.89 ± 2.13              | 10.37 ± 0.61              |
| SW48              | Colorectal Cancer (KRAS wild-type) | -                         | 8.843                     | -                         |
| CaCO <sub>2</sub> | Colorectal Cancer (KRAS wild-type) | -                         | 9.165                     | -                         |

Data for t-FL sourced from Tang et al., Pharmaceuticals, 2022.[8] Data for CRC sourced from Wang et al., Cell Death & Disease, 2021.[9]

## Signaling Pathway Analysis: VEGFR2 Inhibition

A critical mechanism for **Chiauranib**'s anti-angiogenic activity is the disruption of the VEGFR2 signaling cascade.[6] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream pathways such as the RAF-MEK-ERK and STAT3 pathways, which promote endothelial cell survival, proliferation, and migration.[8][10] **Chiauranib** effectively inhibits the initial phosphorylation of VEGFR2, thereby blocking the entire downstream cascade.[6][8] This has been demonstrated in transformed follicular lymphoma cells, where **Chiauranib** treatment led to reduced phosphorylation of VEGFR2, MEK1/2, ERK1/2, and STAT3.[8][10][11]

## VEGFR2 Signaling Pathway Inhibition





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Tumor Growth: The Potential of CS2164 as a Multi-Target Inhibitor in Cancer Therapy [synapse.patsnap.com]

- 5. Chiauranib [chipscreen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [anti-angiogenic properties of Chiauranib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574309#anti-angiogenic-properties-of-chiauranib>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)